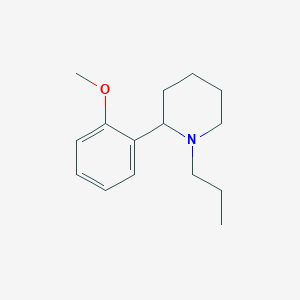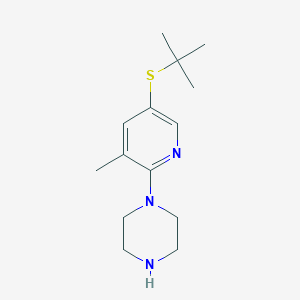
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine is a complex organic compound featuring a piperazine ring substituted with a tert-butylthio group and a methylpyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of 5-(tert-butylthio)-3-methylpyridine with piperazine under controlled conditions. The tert-butylthio group is introduced via a nucleophilic substitution reaction, where tert-butylthiol reacts with a suitable pyridine derivative .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylthio group can yield tert-butylsulfoxide or tert-butylsulfone derivatives .
Wissenschaftliche Forschungsanwendungen
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The tert-butylthio group can interact with thiol groups in proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors or enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butylthiol: A simpler compound with a similar tert-butylthio group, used in various chemical reactions.
Piperazine: A basic structure that forms the core of many pharmaceutical compounds.
3-Methylpyridine: A precursor in the synthesis of more complex pyridine derivatives.
Uniqueness: 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)piperazine is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both a tert-butylthio group and a piperazine ring allows for diverse chemical modifications and applications .
Eigenschaften
Molekularformel |
C14H23N3S |
|---|---|
Molekulargewicht |
265.42 g/mol |
IUPAC-Name |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)piperazine |
InChI |
InChI=1S/C14H23N3S/c1-11-9-12(18-14(2,3)4)10-16-13(11)17-7-5-15-6-8-17/h9-10,15H,5-8H2,1-4H3 |
InChI-Schlüssel |
RAFZQFPFJYDADE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1N2CCNCC2)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


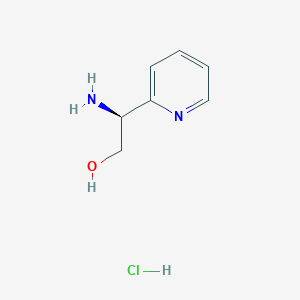





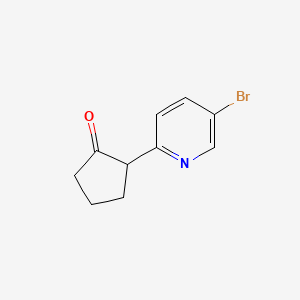
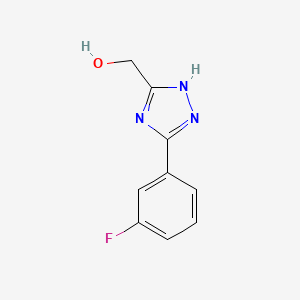
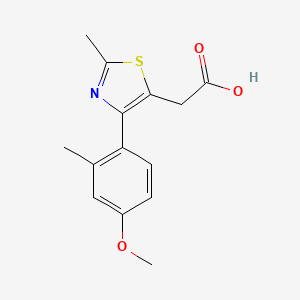
![2-(2,5-Dichlorophenyl)imidazo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B11791749.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B11791751.png)
![Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate](/img/structure/B11791752.png)
